One of the most prominent uses of Tetrakis(diethylamido)tin(IV) lies in its ability to act as a precursor for the production of metal oxide thin films through chemical vapor deposition (CVD) []. This technique allows for the controlled deposition of thin layers of various materials onto different substrates, which is crucial for the development of various electronic devices.
During CVD, Tetrakis(diethylamido)tin(IV) vaporizes and undergoes decomposition on the heated substrate, releasing tin oxide (SnO2) and other volatile byproducts []. This process enables the formation of high-quality, uniform thin films of SnO2, which finds applications in various fields, including:
Tetrakis(diethylamido)tin(IV) can also be employed in the non-hydrolytic templated sol-gel synthesis to produce mesoporous tin silicate xerogels []. These materials possess a highly porous structure with interconnected pores in the nanometer range. This unique structure makes them potential candidates for various applications, including:
Tetrakis(diethylamine)tin is an organotin compound represented by the chemical formula C₁₆H₄₀N₄Sn. It features a central tin atom coordinated by four diethylamine ligands, which significantly influence its chemical properties. This compound is typically a colorless to pale yellow liquid that is sensitive to moisture and air, necessitating careful handling in inert atmospheres. Tetrakis(diethylamine)tin is primarily utilized in chemical vapor deposition processes due to its volatility and reactivity, making it an important precursor in thin film technology.
Tetrakis(diethylamido)tin(IV) is a hazardous compound and should be handled with appropriate safety precautions. Here are some key safety concerns:
Additionally, it can react with hydroxylated surfaces, such as those found on indium tin oxide, facilitating the growth of tin oxide layers. The mechanism involves the displacement of diethylamine ligands, which can be quantified through mass spectrometry during atomic layer deposition processes .
Tetrakis(diethylamine)tin can be synthesized through several methods:
Tetrakis(diethylamine)tin finds applications primarily in:
Studies have shown that tetrakis(diethylamine)tin interacts with various substrates during deposition processes. For instance, when deposited on hydroxylated surfaces like indium tin oxide, it undergoes ligand exchange reactions that are critical for film formation. The kinetics of adsorption and desorption are crucial for optimizing growth rates and film quality .
Several compounds share structural similarities with tetrakis(diethylamine)tin, particularly other organotin compounds:
Compound Name | Formula | Key Characteristics |
---|---|---|
Tetrakis(dimethylamino)tin | C₁₆H₁₈N₄Sn | Used for titanium nitride deposition; more stable than diethyl derivative. |
Tetrakis(ethylamido)tin | C₁₂H₃₁N₄Sn | Exhibits different reactivity patterns; less volatile than diethyl derivative. |
Tetrakis(trimethylsilyl)tin | C₈H₂₀N₄Si₄Sn | Known for its use in silicon-based applications; sterically bulkier. |
Tetrakis(diethylamine)tin is unique due to its specific ligand arrangement and volatility, making it particularly suitable for thin film applications compared to other organotin compounds.
The exploration of organotin compounds began in the mid-19th century with Edward Frankland’s synthesis of diethyltin diiodide in 1849. Tetrakis(diethylamido)tin(IV), [(C₂H₅)₂N]₄Sn, emerged later as part of broader efforts to synthesize volatile metal-organic precursors. Early syntheses involved reacting tin(IV) chloride with lithium diethylamide under inert conditions:
$$
\text{SnCl}4 + 4 \, \text{LiN(C}2\text{H}5\text{)}2 \rightarrow [(\text{C}2\text{H}5)2\text{N}]4\text{Sn} + 4 \, \text{LiCl}
$$
Initial characterization relied on molecular weight measurements and infrared spectroscopy, confirming its monomeric tetrahedral structure. By the 1970s, studies expanded to its surface reactivity, such as ligand-exchange reactions with hydroxylated indium tin oxide (ITO) surfaces.
Year | Method | Key Findings | Source |
---|---|---|---|
1849 | Reaction of SnCl₄ with LiN(C₂H₅)₂ | First synthesis of organotin amides | |
1971 | Surface reactions with ITO | Confirmed covalent bonding via XPS |
Research shifted from fundamental synthesis to advanced applications in the late 20th century. The advent of atomic layer deposition (ALD) and chemical vapor deposition (CVD) technologies highlighted tetrakis(diethylamido)tin(IV)’s utility as a precursor for tin oxide (SnO₂) films. Modern studies employ:
Industrial production scaled significantly, optimizing purity (>99.99%) for semiconductor applications.
Technique | Application | Insight |
---|---|---|
XPS | Surface bonding | Identified [ITO]-O-Sn(NEt₂)₃ intermediates |
DFT | Degradation modeling | Predicted proton transfer as primary degradation pathway |
FT-IR | Ligand exchange | Tracked ν(C-H) shifts during thermal decomposition |
Tetrakis(diethylamido)tin(IV) is pivotal for:
Application | Mechanism | Outcome |
---|---|---|
ALD/CVD | Ligand exchange with -OH groups | SnO₂ films with ρ ≈ 1500 μΩ·cm |
Catalysis | Lewis acid sites in xerogels | Enhanced selectivity in ketone reductions |
The most established method involves reacting tin tetrachloride ($$SnCl4$$) with lithium diethylamide ($$LiNEt2$$). Tin tetrachloride, a Lewis acidic precursor, undergoes nucleophilic substitution when treated with four equivalents of lithium diethylamide in anhydrous solvents like tetrahydrofuran (THF) at low temperatures (-78°C) [2] [6]. The reaction proceeds via a stepwise ligand exchange mechanism:
$$
SnCl4 + 4 LiNEt2 \rightarrow Sn(NEt2)4 + 4 LiCl
$$
Key parameters include strict moisture exclusion, stoichiometric control, and prolonged reaction times (12–24 hours) to ensure complete substitution [1]. Yields typically range from 60–75%, with byproducts such as lithium chloride removed via filtration.
Grignard reagents ($$Et2NMgBr$$) offer an alternative pathway. Here, diethylamine-derived Grignard reagents react with $$SnCl4$$ in diethyl ether under reflux [3]:
$$
SnCl4 + 4 Et2NMgBr \rightarrow Sn(NEt2)4 + 4 MgBrCl
$$
This method requires careful temperature control to prevent side reactions, such as ligand redistribution. While efficient, scalability is limited by the hygroscopic nature of Grignard reagents and the need for inert conditions [3].
Redistribution reactions exploit the dynamic equilibrium between mixed organotin species. For example, combining $$Sn(NEt2)4$$ with $$SnCl_4$$ in the presence of platinum catalysts induces ligand exchange [4]:
$$
2 Sn(NEt2)3Cl \leftrightarrow Sn(NEt2)4 + SnCl_4
$$
These reactions are thermodynamically driven, favoring the formation of symmetric products. Catalysts like $$Pt(PPh3)4$$ enhance reaction rates, enabling high-purity isolation of $$Sn(NEt2)4$$ [4].
Modern syntheses prioritize air-free methodologies using Schlenk lines or gloveboxes to prevent hydrolysis and oxidation. For instance, $$SnCl_4$$ is handled under argon or nitrogen, with solvents rigorously dried over molecular sieves [1] [6]. These techniques improve yields to >80% by minimizing side reactions.
Continuous-flow reactors have been adapted for large-scale production. By maintaining precise temperature (-30°C) and pressure (1–2 atm), this method reduces reaction times to 4–6 hours while ensuring consistent product quality [6].
Post-synthesis purification involves fractional distillation under reduced pressure (5–10 mmHg) to isolate $$Sn(NEt2)4$$ (boiling point: 110–115°C) [6]. Recrystallization from hexane at -20°C further enhances purity to >99%, as confirmed by $$^{119}Sn$$ NMR [4].
Kinetic studies identify transient intermediates such as $$SnCl3(NEt2)$$ and $$SnCl2(NEt2)_2$$ during ligand substitution. Spectroscopic evidence (e.g., $$^{119}Sn$$ NMR) reveals these species form within minutes at -78°C, followed by gradual conversion to the tetrasubstituted product [4].
Rate laws derived from time-resolved experiments show second-order kinetics, dependent on both $$SnCl4$$ and $$LiNEt2$$ concentrations. Activation energies ($$\Delta H^\ddagger$$) of 45–50 kJ/mol indicate a concerted mechanism [1].
Thermodynamic favorability is assessed via equilibrium constants ($$K{eq}$$) for redistribution reactions. For $$Sn(NEt2)4$$, $$K{eq}$$ values exceed $$10^3$$ at 25°C, driven by entropy gains from ligand symmetry [4]. Computational models (DFT) corroborate the stability of the tetrahedral geometry [5].
Flammable;Corrosive;Acute Toxic